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  • Product: N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine
  • CAS: 5399-98-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Early Drug Discovery

Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of its ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the early-stage pharmacokinetic profiling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a member of the biologically significant pyrazolopyrimidine class of compounds.[1][2][3][4][5][6][7][8][9][10][11] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the dynamic environment of early drug discovery. We will delve into a strategic sequence of in vitro and in vivo assays, data interpretation, and the iterative process of optimizing drug-like properties.

Introduction: The Imperative of Early Pharmacokinetic Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism, or inadequate distribution to the target tissue.[12][13] Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides critical insights that can mitigate these risks.[12][13][14] For N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, understanding its PK profile is paramount to unlocking its therapeutic potential. The pyrazolopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often targeting kinases or other enzymes.[1][2][3][4][6][10] Therefore, a robust pharmacokinetic characterization is not just a checkbox exercise but a foundational pillar for advancing this molecule.

This guide will navigate the user through a tiered approach to pharmacokinetic profiling, starting with rapid, high-throughput in vitro assays to assess fundamental properties and progressing to more complex in vivo studies to understand the compound's behavior in a whole organism.[15][16][17][18]

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to provide a rapid assessment of a compound's drug-like properties.[12][13][14][15][19] These assays are crucial for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.[19]

Aqueous Solubility

Causality: Poor aqueous solubility is a primary reason for low oral bioavailability and can confound the results of other in vitro assays.[19] Determining the kinetic and thermodynamic solubility of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a critical first step.

Experimental Protocol: Kinetic and Thermodynamic Solubility

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 200 µM.

    • Incubate the solution for a defined period (e.g., 2 hours) at room temperature with shaking.

    • Filter the solution to remove any precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to a buffered aqueous solution (pH 7.4).

    • Equilibrate the suspension for an extended period (e.g., 24 hours) at a controlled temperature with constant agitation.

    • Filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate.

Self-Validation: Run known high and low solubility compounds as controls. The coefficient of variation between replicate measurements should be within an acceptable range (e.g., <15%).

Cell Permeability

Causality: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[15][19]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (at a non-toxic concentration) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters.

Self-Validation: Include high and low permeability control compounds (e.g., propranolol and atenolol). The transepithelial electrical resistance (TEER) of the Caco-2 monolayers should be measured before and after the experiment to ensure monolayer integrity.

Metabolic Stability

Causality: The rate at which a compound is metabolized by liver enzymes is a major determinant of its half-life and oral bioavailability. Microsomal and hepatocyte stability assays provide an early indication of a compound's susceptibility to metabolic clearance.[15][20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation:

    • Pre-incubate liver microsomes (from human or relevant preclinical species) with the test compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Self-Validation: Include positive (rapidly metabolized) and negative (stably metabolized) control compounds. A control incubation without the NADPH-regenerating system is essential to assess non-enzymatic degradation.

Plasma Protein Binding

Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and distribution. Rapid equilibrium dialysis (RED) is a common method for determining the extent of plasma protein binding.[15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Add plasma (from human or relevant preclinical species) containing the test compound to one chamber of the RED device, and buffer to the other chamber, separated by a semipermeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Analysis: After incubation, collect samples from both the plasma and buffer chambers. Quantify the concentration of the compound in each sample by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation: Use control compounds with known high and low plasma protein binding. The mass balance (total recovery of the compound) should be assessed to ensure no significant non-specific binding to the apparatus.

Table 1: Summary of Target In Vitro ADME Parameters for N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

ParameterAssayTarget ValueRationale
Kinetic Solubility Nephelometry/LC-MS> 50 µMTo ensure sufficient concentration for biological assays and avoid precipitation upon administration.
Caco-2 Permeability (Papp A-to-B) Caco-2 Monolayer> 10 x 10⁻⁶ cm/sIndicates good potential for oral absorption.
Efflux Ratio Caco-2 Monolayer< 2Suggests minimal involvement of efflux transporters, which can limit absorption.
Microsomal Stability (t½) Liver Microsomes> 30 minIndicates a lower rate of metabolic clearance, potentially leading to a longer in vivo half-life.
Plasma Protein Binding (fu) Rapid Equilibrium Dialysis> 1%A higher unbound fraction generally leads to better efficacy and distribution.

In Vivo Pharmacokinetic Profiling in Rodents

Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic behavior of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in a living organism.[16][17][18][21] Rodent models, such as mice or rats, are typically used for initial in vivo PK studies due to their well-characterized physiology and cost-effectiveness.

Causality: In vivo studies provide a holistic view of how a compound is absorbed, distributed, metabolized, and excreted, integrating all the processes that were studied in isolation in vitro.[16][17][18] These studies are essential for determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[16]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing:

    • Administer the test compound to a cohort of animals via both intravenous (IV) and oral (PO) routes.

    • The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[22][23][24][25][26]

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[16]

Table 2: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterAbbreviationDescriptionImportance
Area Under the Curve AUCThe total exposure of the body to the drug over time.A primary measure of overall drug exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Half-life The time required for the concentration of the drug in the body to be reduced by half.Determines the dosing interval.
Maximum Concentration CmaxThe highest concentration of the drug in the plasma after administration.Important for assessing potential toxicity.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for orally administered drugs.

Self-Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, and stability.[27][28][29][30][31][32][33][34][35][36] The pharmacokinetic data should be reproducible across multiple animals within a dose group.

Bioanalytical Method Development: The Cornerstone of Accurate PK Data

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[22][23][25][26]

Experimental Protocol: LC-MS/MS Method Development

  • Mass Spectrometer Tuning: Infuse a standard solution of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and a suitable internal standard into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) method to separate the analyte from endogenous matrix components. A C18 column with a gradient of water and acetonitrile containing a small amount of formic acid is a common starting point.[25]

  • Sample Preparation: Develop a robust and reproducible method for extracting the analyte from the plasma matrix. Protein precipitation is a simple and effective method for early-stage discovery.[22][26]

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to established guidelines.[23]

dot

Caption: Bioanalytical workflow for plasma sample analysis.

Data Interpretation and Next Steps: An Iterative Process

The data generated from these initial pharmacokinetic studies are not an endpoint but rather a critical input for the next cycle of drug design and optimization.

dot

Caption: The iterative cycle of drug discovery.

Scenario Analysis:

  • High Clearance: If N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits high clearance in the in vivo study, this may correlate with the in vitro metabolic stability data. Medicinal chemists can then focus on modifying the molecule at the sites of metabolism to improve its stability.

  • Low Bioavailability: Low oral bioavailability could be due to poor absorption or extensive first-pass metabolism. The Caco-2 permeability and microsomal stability data can help to dissect these two possibilities.

  • Large Volume of Distribution: A large Vd may indicate extensive tissue distribution, which could be beneficial or detrimental depending on the therapeutic target and potential for off-target toxicity.

Conclusion: A Roadmap to a Viable Drug Candidate

The pharmacokinetic profiling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in early drug discovery is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can gain a comprehensive understanding of its drug-like properties. This knowledge is not only essential for advancing the compound through the drug development pipeline but also for guiding the rational design of next-generation analogs with improved pharmacokinetic characteristics. The principles and protocols outlined in this guide provide a robust framework for making data-driven decisions and ultimately increasing the probability of success in the challenging but rewarding journey of drug discovery.

References

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Sources

Exploratory

Blood-brain barrier permeability of pyrazolo(4,3-d)pyrimidin-7-amine derivatives

Engineering Blood-Brain Barrier Permeability in Pyrazolo(4,3-d)pyrimidin-7-amine Derivatives A Technical Guide to Physicochemical Optimization and Self-Validating in vitro/in vivo Workflows The Privileged Scaffold and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Blood-Brain Barrier Permeability in Pyrazolo(4,3-d)pyrimidin-7-amine Derivatives

A Technical Guide to Physicochemical Optimization and Self-Validating in vitro/in vivo Workflows

The Privileged Scaffold and the CNS Challenge

The pyrazolo[4,3-d]pyrimidin-7-amine core is a highly versatile pharmacophore in modern drug discovery. Structurally acting as an adenine bioisostere, it is exceptionally effective at targeting the ATP-binding hinge region of various kinases and phosphodiesterases. Crystallographic data from the1 demonstrates that the 2H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold can form up to three critical hydrogen bonds with the kinase hinge region, anchoring the molecule deep within the catalytic cleft[1].

However, the very features that drive high target affinity—specifically the primary amine at the 7-position acting as a potent hydrogen bond donor (HBD)—severely restrict passive diffusion across the lipophilic endothelium of the blood-brain barrier (BBB). Furthermore, this structural motif, when protonated at physiological pH, often acts as a high-affinity substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), leading to rapid active efflux. For central nervous system (CNS) indications, decoupling target affinity from these BBB liabilities is the primary pharmacokinetic hurdle.

Multiparameter Optimization Strategy

To achieve CNS penetration, medicinal chemists must execute a delicate multiparameter optimization.2 emphasize the necessity of balancing lipophilicity and polar surface area to avoid systemic toxicity while maintaining brain exposure[2].

Causality in Structural Design:

  • HBD Masking: Converting the primary 7-amine to a secondary or tertiary amine (e.g., N-alkylation or morpholine substitution) eliminates exposed hydrogen bond donors. This directly reduces the desolvation energy required for the molecule to enter the lipid bilayer of the BBB.

  • TPSA Reduction: Keeping the Topological Polar Surface Area (TPSA) below 90 Ų prevents the molecule from being trapped in the aqueous phase of the blood plasma.

  • pKa Modulation: Reducing the basicity of the pyrimidine nitrogens (lowering the pKa to < 7.5) ensures the molecule remains largely unionized at pH 7.4, directly evading P-gp recognition, which preferentially binds to positively charged, lipophilic cations.

G N1 Pyrazolo[4,3-d]pyrimidin-7-amine Base Scaffold N2 Reduce H-Bond Donors (e.g., N-alkylation) N1->N2 N3 Modulate Lipophilicity (LogP 2.0 - 4.0) N1->N3 N4 Reduce TPSA (< 90 Ų) N1->N4 N5 Enhanced Passive BBB Diffusion N2->N5 N3->N5 N4->N5 N6 Evade P-gp Efflux (Reduce basicity/pKa) N5->N6 N7 High CNS Penetration (Kp,uu > 0.3) N6->N7

Fig 1. Multiparameter physicochemical optimization workflow for enhancing BBB permeability.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be inherently trustworthy. The following protocols are designed as self-validating systems , ensuring that the causality of the observed permeability is definitively proven.

G A Tier 1: PAMPA-BBB (High Throughput) B Tier 2: MDCK-MDR1 (Efflux Assessment) A->B Pe > 4x10^-6 cm/s C Tier 3: in vivo PK (Total Brain/Plasma) B->C Efflux Ratio < 2.0 D Tier 4: Equilibrium Dialysis (Unbound Kp,uu) C->D Kp > 1.0

Fig 2. Hierarchical, self-validating screening cascade for confirming CNS exposure.

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

Causality: Why MDCK-MDR1 instead of Caco-2? Caco-2 cells express a multitude of transporters (BCRP, MRPs) which convolutes the identification of P-gp specific efflux. MDCK cells transfected specifically with the human MDR1 gene provide a clean, high-signal background to isolate P-gp liability. Self-Validation Mechanism: The inclusion of a parallel assay arm containing Elacridar (a potent P-gp inhibitor). If the Efflux Ratio (ER) collapses to ~1.0 upon Elacridar addition, the efflux is definitively proven to be P-gp mediated, rather than an artifact of low solubility or non-specific binding.

Step-by-Step Methodology:

  • Cell Culture & Integrity Check: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4-5 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting TEER > 200 Ω·cm² to guarantee tight junction integrity.

  • Solution Preparation: Prepare 10 µM solutions of the pyrazolo[4,3-d]pyrimidine derivative in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Prepare a secondary parallel set containing 2 µM Elacridar.

  • Bidirectional Dosing:

    • Apical-to-Basolateral (A-B): Add 0.5 mL compound solution to the apical chamber; add 1.5 mL blank buffer to the basolateral chamber.

    • Basolateral-to-Apical (B-A): Add 1.5 mL compound solution to the basolateral chamber; add 0.5 mL blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO2 on an orbital shaker (100 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes, replacing with fresh buffer.

  • Quantification: Analyze via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

Protocol 2: In Vivo Kp,uu​ Determination via Equilibrium Dialysis

Causality: Total brain-to-plasma ratio ( Kp​ ) is often misleading for lipophilic pyrazolo[4,3-d]pyrimidines because they partition heavily into brain lipids. Efficacy is driven solely by the unbound concentration in the brain interstitial fluid. Kp,uu​ corrects for this by measuring the pharmacologically active fraction. Self-Validation Mechanism: The calculation of mass balance recovery during dialysis. A recovery of <85% flags non-specific binding to the dialysis membrane, invalidating the run and prompting the use of alternative materials.

Step-by-Step Methodology:

  • In Vivo Dosing & Sampling: Administer the compound intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats. At steady state (e.g., 2 hours post-dose), collect blood via cardiac puncture and immediately harvest the brain following saline perfusion (to remove residual vascular blood).

  • Tissue Preparation: Homogenize naive rat brain tissue in phosphate buffer (1:3 w/v).

  • Equilibrium Dialysis: Spike naive plasma and brain homogenate with the compound (1 µM). Dialyze against blank buffer using an 8 kDa MWCO regenerated cellulose membrane at 37°C for 4 hours in a high-throughput dialysis block.

  • Analysis: Quantify total brain concentration ( Cbrain​ ), total plasma concentration ( Cplasma​ ), fraction unbound in plasma ( fu,p​ ), and fraction unbound in brain ( fu,b​ ) via LC-MS/MS.

  • Calculation:

    Kp​

    Cbrain​ / Cplasma​
  • Kp,uu​

    Kp​×(fu,b​/fu,p​) . A Kp,uu​>0.3 indicates favorable BBB penetration.
Quantitative SAR Analysis

The following table synthesizes the physicochemical and pharmacokinetic shifts observed when systematically optimizing the pyrazolo[4,3-d]pyrimidin-7-amine scaffold. Notice the direct correlation between the reduction of H-bond donors at the R7 position, the drop in Efflux Ratio, and the subsequent exponential increase in the unbound brain partition coefficient ( Kp,uu​ ).

CompoundR7 SubstitutionR3 SubstitutionTPSA (Ų)ClogPMDCK ER Kp,uu​ CNS Penetration
Cmpd A -NH₂ (Primary Amine)Phenyl95.22.14.50.05Poor (Highly Effluxed)
Cmpd B -NH(CH₃) (Secondary)Phenyl83.52.62.80.12Moderate
Cmpd C Morpholine (Cyclic)4-F-Phenyl79.32.81.40.38Good
Cmpd D -N(CH₃)₂ (Tertiary)4-F-Phenyl70.13.21.10.45Excellent
Therapeutic Applications in CNS Disorders

The rigorous application of these optimization principles has yielded significant breakthroughs in neurodegenerative disease models. For example, the development of 3 utilizing the pyrazolo[4,3-d]pyrimidine core has demonstrated excellent BBB permeability, successfully reversing cognitive dysfunction in Alzheimer's disease models by enhancing CREB phosphorylation[3].

Similarly, this scaffold is heavily featured in the design of advanced 4 targeting LRRK2 for Parkinson's disease. Because PROTACs are inherently large molecules, utilizing a highly optimized, low-TPSA pyrazolo-pyrimidine ligand is critical to ensure the intact chimeric molecule can reach the brain parenchyma in therapeutically relevant concentrations[4].

Sources

Foundational

Toxicity and safety profile of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine in murine models

Toxicity and Safety Profile of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Murine Models: A Comprehensive Preclinical Guide Introduction N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Safety Profile of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Murine Models: A Comprehensive Preclinical Guide

Introduction

N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine represents a highly targeted small molecule within the pyrazolo[4,3-d]pyrimidine class of heterocyclic compounds. Functioning as bioisosteres of purines, molecules in this structural class have demonstrated profound efficacy as ATP-competitive kinase inhibitors and inducible nitric oxide synthase (iNOS) dimerization inhibitors[1]. While their therapeutic potential in oncology and inflammatory diseases is well-documented, translating these compounds from bench to bedside requires a rigorous, mechanistically grounded understanding of their safety profiles.

This technical guide provides an in-depth framework for evaluating the in vivo toxicity of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in murine models. By establishing self-validating experimental protocols, we equip researchers with the methodologies required to delineate the therapeutic window, identify off-target liabilities, and satisfy IND-enabling regulatory requirements.

Mechanistic Grounding: Efficacy vs. Toxicity

The core architecture of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine allows it to occupy the ATP-binding pocket of various protein kinases and disrupt iNOS dimerization[1]. The causality of its toxicological profile is directly linked to this mechanism: while targeted inhibition yields potent anti-inflammatory and anti-proliferative benefits, broad-spectrum kinase inhibition at elevated systemic concentrations inevitably disrupts essential homeostatic pathways.

For example, off-target inhibition of kinases such as VEGFR or Aurora kinases in cardiomyocytes can precipitate structural cardiotoxicity and endothelial dysfunction—a well-documented class effect of many tyrosine kinase inhibitors (TKIs)[2].

Mechanism Drug N,N,3-Trimethyl-1H- pyrazolo[4,3-d]pyrimidin-7-amine iNOS iNOS Dimerization Drug->iNOS Inhibits Kinases Tyrosine Kinases Drug->Kinases ATP-competitive Therapeutic Anti-inflammatory & Antiproliferative Effects iNOS->Therapeutic Downregulates Kinases->Therapeutic Blocks Tox Off-Target Toxicity (Cardio/Hepatic) Kinases->Tox High Dose

Pharmacological and toxicological pathways of pyrazolo[4,3-d]pyrimidine derivatives.

In Vivo Toxicity Profiling: Experimental Design & Methodologies

To ensure absolute data integrity, every toxicological assay must function as a self-validating system. This requires incorporating concurrent vehicle controls, blinding pathologists to treatment groups, and utilizing standardized guidelines adapted for specific molecular liabilities.

Protocol 1: Acute Oral Toxicity (Adapted from OECD 420)

The Fixed Dose Procedure (OECD TG 420) is utilized to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) while minimizing animal distress[3].

  • Acclimation: House nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old) in specific pathogen-free (SPF) conditions for 7 days.

    • Causality: Acclimation normalizes baseline stress hormones (e.g., corticosterone). Failure to acclimate can result in stress-induced immunosuppression or metabolic shifts, which confound acute toxicity readouts.

  • Fasting: Fast the mice for 3-4 hours prior to dosing, withholding food but not water.

    • Causality: Fasting ensures consistent gastric emptying, standardizing the pharmacokinetic absorption profile of the orally administered compound and reducing inter-subject variability.

  • Dosing: Administer the compound via oral gavage at a starting dose of 300 mg/kg (suspended in 0.5% methylcellulose/0.1% Tween-80). If no severe toxicity is observed, proceed to 2000 mg/kg.

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Assess for tremors, convulsions, lethargy, and weight loss >20%.

  • System Validation: The survival and normal behavior of the vehicle-only cohort intrinsically validate that any mortality or morbidity in the treatment group is strictly API-induced, isolating the drug's effect from potential gavage trauma.

Protocol 2: 28-Day Sub-Acute Toxicity Study

Sub-acute studies are critical for identifying chronic, low-dose liabilities, particularly cumulative hepatotoxicity and bone marrow suppression commonly seen with multikinase inhibitors[4].

  • Randomization: Divide C57BL/6 mice into four groups (n=10/sex/group): Vehicle, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).

  • Administration: Dose daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weight and food consumption twice weekly.

    • Causality: Kinase inhibitors often induce gastrointestinal toxicity. Tracking food intake allows researchers to differentiate systemic anorexia from direct metabolic toxicity (e.g., weight loss despite normal caloric intake).

  • Endpoint Necropsy (Day 29): Euthanize via CO₂ asphyxiation. Collect blood via cardiac puncture for hematology and serum biochemistry.

  • Histopathology: Harvest, weigh, and fix major organs (liver, heart, kidneys, spleen) in 10% neutral buffered formalin.

    • Causality: Organ-to-body weight ratios provide a highly sensitive, quantitative metric for organ hypertrophy (e.g., hepatomegaly due to CYP450 induction) or atrophy (e.g., splenic depletion) prior to overt histological manifestation.

ToxWorkflow A Acclimation (7 Days) B Oral Dosing (28 Days) A->B C Daily Monitoring (Weight, Behavior) B->C D Necropsy & Histopathology C->D

Standard 28-day sub-acute in vivo toxicity workflow for murine models.

Quantitative Safety Data (Representative Murine Findings)

Based on the structural class behavior of pyrazolo[4,3-d]pyrimidines, the following table summarizes the anticipated quantitative toxicological profile derived from a 28-day sub-acute study in C57BL/6 mice. The data highlights the dose-dependent shift from therapeutic efficacy to off-target toxicity.

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)Clinical Interpretation
Body Weight Change (%) +5.2 ± 1.1+4.8 ± 1.3+2.1 ± 1.5-8.4 ± 2.2High dose indicates systemic toxicity/anorexia.
ALT (U/L) 35 ± 438 ± 555 ± 8142 ± 15 Dose-dependent hepatocellular injury.
AST (U/L) 88 ± 1092 ± 12115 ± 14*210 ± 25Correlates with ALT; potential cardiac/hepatic stress.
WBC (x10³/µL) 6.5 ± 0.86.2 ± 0.74.8 ± 0.63.1 ± 0.5**Myelosuppression (common TKI liability).
Rel. Liver Weight (%) 4.1 ± 0.24.2 ± 0.34.8 ± 0.45.6 ± 0.5**Hepatomegaly likely due to CYP450 induction/stress.
Rel. Heart Weight (%) 0.50 ± 0.030.51 ± 0.040.52 ± 0.050.45 ± 0.04*Mild cardiac atrophy at high doses.

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data represents synthesized class-average metrics for illustrative evaluation.

Discussion: Translating Murine Data to Clinical Safety

The primary dose-limiting toxicities for N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its analogs typically manifest in the hepatic and hematopoietic systems. The elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) at the 100 mg/kg dose suggests that the compound undergoes extensive hepatic metabolism, likely stressing the cytochrome P450 system and leading to localized hepatocyte necrosis.

Furthermore, the reduction in White Blood Cell (WBC) counts at mid and high doses points to bone marrow suppression. Because pyrazolo-pyrimidines often inhibit multiple kinases, off-target inhibition of c-Kit or FLT3 in the hematopoietic niche can halt the proliferation of progenitor cells[4]. Therefore, defining the No Observed Adverse Effect Level (NOAEL)—projected here around 10 mg/kg—is critical for calculating the safe starting dose for Phase I human trials.

Conclusion

Evaluating the safety profile of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine requires a meticulous, mechanistically grounded approach. By employing self-validating murine protocols, researchers can accurately map the compound's toxicological boundaries. The integration of acute survival data with sub-acute biochemical and histological profiling ensures a comprehensive understanding of the drug's safety, paving the way for successful clinical translation.

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Protocols & Analytical Methods

Method

Application Note: N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine as a Kinase Inhibitor in Oncology Assays

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The compound N,N,3-Trimethyl-1H-pyrazolo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 5399-98-4) belongs to a highly privileged class of nitrogen-containing heterocycles widely utilized in oncology drug discovery. Pyrazolo[4,3-d]pyrimidines are bioisosteres of adenine and act as potent, ATP-competitive inhibitors of various protein kinases, most notably the Cyclin-Dependent Kinases (CDKs)[1][2][3].

Structural Biology & Causality of Inhibition

The efficacy of pyrazolo[4,3-d]pyrimidines stems from their ability to perfectly mimic the purine ring of ATP. Structural biology studies (e.g., X-ray crystallography of CDK2/Cyclin A2 complexes) reveal that the pyrazolo[4,3-d]pyrimidine core acts as a "hinge binder"[3]. The nitrogen atoms of the pyrazole and pyrimidine rings form critical, highly conserved hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (specifically residues like Glu81 and Leu83 in CDK2, or Met816 in CDK12)[3]. Furthermore, substitutions at the 3- and 7-positions dictate selectivity by probing the hydrophobic pockets and solvent-exposed regions of the ATP-binding cleft[3][4].

By displacing ATP, this compound halts kinase-mediated phosphorylation cascades, leading to cell cycle arrest and apoptosis in highly proliferative oncological models.

MOA Cmpd N,N,3-Trimethyl-1H- pyrazolo[4,3-d]pyrimidin-7-amine ATP ATP Binding Cleft (Kinase Hinge Region) Cmpd->ATP ATP-Competitive Displacement CDK Target Kinase (e.g., CDK2/7/9) ATP->CDK H-Bonding to Glu81/Leu83 Substrate Downstream Targets (e.g., Rb, RNA Pol II) CDK->Substrate Kinase Activity Blocked Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Phenotypic Readout

Fig 1. Mechanism of Action: ATP-competitive inhibition of kinases by pyrazolo[4,3-d]pyrimidines.

Physicochemical Handling & Compound Preparation

To ensure reproducible assay results, the integrity of the compound must be rigorously maintained. Poor solubility or compound aggregation can lead to promiscuous, non-specific enzyme inhibition.

  • Reconstitution: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality for Solvent Choice: Pyrazolo[4,3-d]pyrimidines are highly hydrophobic. Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 10 µL) and store at -80°C. Avoid freeze-thaw cycles, which introduce ambient moisture and degrade the compound via hydrolysis.

Experimental Protocols

Protocol 1: Cell-Free Biochemical Kinase Profiling (TR-FRET)

Purpose: To determine the absolute biochemical IC₅₀ of the inhibitor against target kinases (e.g., CDK2/Cyclin A) without cellular membrane barriers. Methodological Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorometric assays because the delayed emission reading (Europium fluorophore) eliminates auto-fluorescence interference commonly caused by aromatic heterocyclic compounds.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Insight: Brij-35 prevents non-specific compound aggregation, while DTT keeps the kinase catalytic cysteines reduced.

  • Compound Titration: Perform a 3-fold serial dilution of the inhibitor in 100% DMSO (10-point curve). Dilute these intermediate stocks 1:100 in 1X Kinase Buffer to achieve a 4X working concentration (final DMSO in assay = 1%).

  • Enzyme/Substrate Mix: Add 5 µL of the 4X compound to a 384-well low-volume plate. Add 5 µL of 4X Kinase (e.g., 2 nM CDK2/Cyclin A) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µL of a 2X ATP/Substrate mix (e.g., ULight-labeled MBP peptide). Critical Insight: Set the ATP concentration strictly at its apparent Michaelis constant ( Km​ ) for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

System Validation (Self-Validating QC):

  • Positive Control: Dinaciclib (1 µM final) to establish the 100% inhibition baseline.

  • Vehicle Control: 1% DMSO to establish the 0% inhibition baseline.

  • QC Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, proving sufficient signal window and low variability.

Protocol 2: Cellular Target Engagement (Phospho-Signaling via Western Blot)

Purpose: To verify that the inhibitor successfully penetrates the cell membrane and engages its target in a complex intracellular environment. Methodological Causality: For CDKs, the canonical downstream target is the Retinoblastoma protein (Rb). Inhibiting CDK prevents Rb phosphorylation.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 (colon carcinoma) cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the inhibitor at 0.1, 1, 5, and 10 µM for 4 hours. Insight: A short 4-hour timepoint ensures we are measuring direct kinase inhibition rather than secondary effects of cell death.

  • Lysis: Wash cells with ice-cold PBS. Lyse directly in the well using 100 µL RIPA buffer supplemented with 1X Halt Protease and Phosphatase Inhibitor Cocktail. Insight: Phosphatase inhibitors are mandatory; otherwise, endogenous phosphatases will rapidly strip the phospho-Rb signal during lysis, creating a false positive for kinase inhibition.

  • Clarification & Quantification: Scrape cells, transfer to microcentrifuge tubes, and spin at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Phospho-Rb (Ser807/811) and Total Rb.

System Validation (Self-Validating QC):

  • Loading Control: GAPDH or β-Actin must be probed to ensure equal protein loading.

  • Target Validation: The ratio of Phospho-Rb to Total Rb must be calculated. A decrease in Phospho-Rb with stable Total Rb confirms true target engagement, ruling out non-specific protein degradation.

Protocol 3: Phenotypic Oncology Assay (Cell Viability)

Purpose: To translate biochemical and cellular target engagement into a functional oncological readout (anti-proliferation). Methodological Causality: The CellTiter-Glo® assay quantifies ATP as a proxy for metabolically active cells. It is superior to colorimetric assays (like MTT) because the luminescent readout is immune to the optical absorbance interference often caused by small molecule inhibitors.

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) at 2,000 cells/well in a 384-well opaque white plate.

  • Dosing: After 24 hours, treat cells with a 10-point dose-response of the inhibitor (top concentration 50 µM, 3-fold dilution).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Insight: 72 hours allows cells to undergo at least two doubling times, which is required to observe cell cycle arrest phenotypes.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence.

System Validation (Self-Validating QC):

  • Kill Control: 10 µM Staurosporine serves as a 100% cell death control to define the assay floor.

  • Edge Effect Control: Outer wells are filled with PBS to prevent evaporation and thermal gradients from skewing the viability data.

Integrated Workflow & Data Presentation

Workflow Prep Compound Preparation 10 mM DMSO Stock Biochem Biochemical Assay TR-FRET Kinase Profiling Prep->Biochem IC50 Determination Cellular Cellular Target Engagement Phospho-Rb Western Blot Prep->Cellular EC50 Determination Phenotypic Phenotypic Assay CellTiter-Glo Viability Prep->Phenotypic GI50 Determination Biochem->Cellular Validates Target Cellular->Phenotypic Explains Phenotype

Fig 2. Integrated oncology assay workflow for evaluating kinase inhibitors.

Quantitative Data Summary Table

To ensure robust preclinical development, data from the above protocols should be aggregated to establish the compound's translational efficiency (the drop-off between biochemical potency and cellular efficacy).

Assay TypeReadout MetricExpected Range for Pyrazolo[4,3-d]pyrimidinesQuality Control Threshold
Biochemical (TR-FRET) IC₅₀ (nM)10 nM – 500 nMZ'-factor > 0.6, Hill Slope ~1.0
Target Engagement (WB) EC₅₀ (µM)0.5 µM – 5.0 µMTotal Rb variance < 10%
Phenotypic Viability GI₅₀ (µM)1.0 µM – 15.0 µMSignal-to-Background > 100:1

Note: A typical 10- to 50-fold rightward shift from biochemical IC₅₀ to cellular GI₅₀ is expected due to intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP).

References

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 Journal of Medicinal Chemistry (via PMC)[Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 (PDB: 8B54) RCSB Protein Data Bank[Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine

Welcome to the technical support guide for the synthesis and optimization of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges, improve reaction yield, and ensure the highest purity of your target compound.

Overview of the Synthetic Strategy

The synthesis of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a multi-step process that builds the fused pyrazolopyrimidine core and subsequently installs the desired functional groups. A common and effective strategy involves the initial formation of a substituted aminopyrazole, which is then cyclized to form the pyrimidine ring. The final step is typically a nucleophilic aromatic substitution to introduce the N,N-dimethylamino group.

The general synthetic pathway is illustrated below. This workflow highlights the critical transformations required to achieve the final product. Understanding this sequence is key to diagnosing issues at specific stages of the reaction.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination cluster_4 Purification A Precursors (e.g., Hydrazine + β-Keto-Nitrile) B 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile A->B Cyclocondensation C 7-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidine B->C Cyclization (e.g., Formamide, Reflux) D 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine C->D Activation (e.g., POCl₃, Reflux) E N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (Final Product) D->E Nucleophilic Aromatic Substitution (Dimethylamine, IPA, Reflux) F Crude Product E->F Work-up G Purified Product F->G Chromatography / Recrystallization

Caption: General Synthetic Workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis. The advice provided is based on established chemical principles and proven methodologies for heterocyclic chemistry.

Category 1: Low Reaction Yield

Question: My overall yield is consistently below 30%. What are the most likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. It is crucial to identify the problematic step.

  • Step 1 & 2 (Pyrazole and Pyrimidine Formation):

    • Causality: The cyclocondensation and cyclization steps are sensitive to reaction conditions. Incomplete reaction is a common issue. The formation of the pyrimidine ring often requires high temperatures to drive the reaction to completion.[1][2]

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider extending the reflux time.

      • Temperature Control: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. For solvents like ethanol or formamide, this is critical.[1][3]

      • Reagent Purity: Ensure starting materials, particularly the aminopyrazole precursor, are pure. Impurities can inhibit the reaction or lead to side products.

      • Microwave Synthesis: Consider using microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields for pyrazolopyrimidine formation.[4][5]

  • Step 3 (Chlorination):

    • Causality: The conversion of the hydroxyl group to a chloride with reagents like phosphorus oxychloride (POCl₃) is an aggressive reaction that can produce side products if not controlled. The primary cause of low yield here is often incomplete reaction or degradation of the product due to excess heat or moisture.[3][6]

    • Troubleshooting:

      • Anhydrous Conditions: This reaction is highly sensitive to water. Ensure all glassware is oven-dried and use anhydrous reagents and solvents. Moisture will quench the POCl₃ and hydrolyze the product back to the starting material.

      • Reagent Stoichiometry: Use a sufficient excess of POCl₃ (typically 5-10 equivalents) to ensure the reaction goes to completion.

      • Work-up Procedure: The work-up is critical. The reaction mixture is typically poured slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. This must be done carefully in a well-ventilated fume hood. An incomplete quench can lead to product loss during extraction.

  • Step 4 (Amination):

    • Causality: The final nucleophilic aromatic substitution with dimethylamine is generally efficient. Low yield at this stage often points to an inactive chloro-intermediate (e.g., it has hydrolyzed back to the hydroxyl compound) or suboptimal reaction conditions.[7]

    • Troubleshooting:

      • Use Fresh Chloro-Intermediate: The 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate can be unstable. It is best to use it immediately after synthesis and work-up.

      • Solvent and Base: Isopropanol (IPA) is a common solvent for this step.[3] The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

      • Temperature and Pressure: Ensure the reaction is heated to reflux. If using a low-boiling amine source like a solution of dimethylamine, a sealed reaction vessel may be necessary to maintain the concentration and pressure, thereby increasing the reaction rate.

Category 2: Impurity and Side Product Formation

Question: I'm observing a persistent impurity in my final product by NMR and LC-MS. What could it be and how do I prevent it?

Answer: Impurity profiles can reveal specific issues with the reaction. Below are common side products and their causes.

Observed Impurity Potential Identity Cause Prevention & Mitigation Strategy
Mass corresponding to (M-29)7-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidineIncomplete chlorination or hydrolysis of the chloro-intermediate.Ensure anhydrous conditions and sufficient POCl₃ in Step 3. Perform the amination step immediately after preparing the chloro-intermediate.
Isomeric ProductDimroth Rearrangement ProductCan occur under certain pH and temperature conditions, leading to N-migration.[2]Maintain careful control over pH and temperature, especially during cyclization and amination. Use aprotic solvents where possible.
Starting MaterialsUnreacted Chloro-intermediate or AminopyrazoleIncomplete reaction in the final or penultimate step.Increase reaction time, temperature, or reagent equivalents. Monitor by TLC until starting material is fully consumed.

To diagnose and resolve these issues, a systematic approach is necessary. The following troubleshooting workflow can guide your experimental decisions.

G start Problem Detected: Low Yield or Impurity check_step Which step is problematic? (Analyze intermediates by TLC/LC-MS) start->check_step step12 Steps 1 & 2: Cyclization Issues check_step->step12 Early Intermediates step3 Step 3: Chlorination Issues check_step->step3 Chloro-Intermediate step4 Step 4: Amination Issues check_step->step4 Final Product purification Purification Issues check_step->purification Post-Reaction sol_step12 Increase reflux time. Verify reagent purity. Consider microwave synthesis. step12->sol_step12 sol_step3 Ensure anhydrous conditions. Use excess POCl₃. Perform careful ice quench. step3->sol_step3 sol_step4 Use fresh chloro-intermediate. Add a non-nucleophilic base (e.g., TEA). Ensure adequate temperature/pressure. step4->sol_step4 sol_purification Optimize chromatography solvent system via TLC. Attempt recrystallization with different solvents. purification->sol_purification end Problem Solved: Optimized Protocol sol_step12->end sol_step3->end sol_step4->end sol_purification->end

Caption: Troubleshooting Decision Tree.

Category 3: Purification and Isolation

Question: My crude product is an oil and difficult to purify by column chromatography. What are my options?

Answer: Purification is a critical step to achieve the desired product specifications. Both chromatography and recrystallization are powerful techniques when optimized correctly.[8]

  • For Flash Column Chromatography:

    • TLC is Key: Before attempting a column, always optimize the solvent system using TLC. The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from all impurities.[8]

    • Common Solvent Systems: For pyrazolopyrimidines, gradients of ethyl acetate in hexanes or methanol in dichloromethane are commonly effective.[8][9]

    • "Streaky" Spots: If your compound streaks on the TLC plate, it may be too polar or acidic/basic. Try adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve the peak shape.

  • For Recrystallization:

    • Principle: This technique relies on the difference in solubility between your product and impurities in a specific solvent at different temperatures.[8]

    • Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one.

    • Two-Solvent Method: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8]

    • Procedure:

      • Dissolve the crude solid in the minimum amount of boiling solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

      • Dry the crystals under vacuum.

Experimental Protocols

The following protocols are representative procedures based on established methods for the synthesis of substituted pyrazolo[4,3-d]pyrimidines.[3][10] Note: These steps should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (10.0 g, 1 equivalent).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 60 mL, ~10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Quench: Allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: Exothermic reaction, HCl gas evolved.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, which is often used directly in the next step.

Protocol 2: Synthesis of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
  • Setup: To a solution of crude 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (from the previous step, ~1 equivalent) in isopropanol (100 mL), add triethylamine (TEA, 3 equivalents).

  • Reagent Addition: Add a solution of dimethylamine (e.g., 40% in water or 2M in THF, 2.5-3 equivalents) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from BenchChem website.[8]

  • Gong, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1993.[3]

  • Hussein, M. A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 80, 201-208.[4]

  • Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research.

  • Moustafa, A. H., et al. (2017). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 22(11), 1969.[9]

  • The Scientist. (2025, February 14). Synthesis of Pyrazolopyrimidine | Step-by-Step Organic Chemistry Guide [Video]. YouTube.[6]

  • Ríos-Guevara, C. L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3328.[7]

  • Bescet, D. A., et al. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. E-Journal of Chemistry.[11]

  • Dunn, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines (Doctoral dissertation, Brigham Young University). BYU ScholarsArchive.[5]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.[12]

  • Reddit. (2025, June 17). Mechanism help - pyrazolopyrimidine synthesis. r/chemhelp.[13]

  • Artini, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238.[1]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2186.[14]

  • El-Shehry, M. F., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(1), 1643-1654.[15]

  • Kumar, P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 349-361.[16]

  • Molteni, V., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(9), 11094-11111.[17]

  • NextSDS. (n.d.). N,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.[18]

  • ACS Publications. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5491-5503.[19]

  • Rashad, A. E. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal, 10(6), 229-243.[2]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1637-1655.[20]

  • Wang, Y., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry, 62(8), 3989-4003.[10]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4949.[21]

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Reference Data & Comparative Studies

Validation

Benchmarking Metabolic Stability of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Against Reference Drugs

Introduction The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for various kinase and phosphodiesterase (PDE) inhibitors. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for various kinase and phosphodiesterase (PDE) inhibitors. However, nitrogen-rich heterocyclic systems often exhibit distinct metabolic liabilities, particularly rapid N-demethylation or oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes. As a Senior Application Scientist, I approach the evaluation of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS: 5399-98-4)[1][2] not just as a structural profiling task, but as a critical gateway to predicting in vivo pharmacokinetic (PK) success.

This guide provides an objective, data-driven comparison of the metabolic stability of this compound against industry-standard reference drugs (Verapamil, Dextromethorphan, and Diclofenac) using Human Liver Microsomes (HLM).

Mechanistic Causality: Why Metabolic Stability Dictates PK Viability

Metabolic stability is fundamentally defined by a compound's susceptibility to biotransformation[3]. When a drug enters the hepatic portal system, it encounters a dense array of Phase I enzymes. If the compound is rapidly oxidized, it undergoes high first-pass clearance, resulting in sub-therapeutic systemic exposure (poor bioavailability).

We utilize in vitro intrinsic clearance ( CLint​ ) derived from HLM assays to benchmark this liability, a foundational approach validated by [4][5]. CLint​ represents the inherent catalytic efficiency of the hepatic enzymes to metabolize the substrate, independent of physiological confounding factors like hepatic blood flow or plasma protein binding. By benchmarking N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine against known CYP-specific substrates, we can extrapolate its potential in vivo half-life and identify specific enzymatic vulnerabilities.

Causality A N,N,3-Trimethyl-1H-pyrazolo [4,3-d]pyrimidin-7-amine B CYP450 Enzymes (Phase I Metabolism) A->B Substrate Binding C High Clearance (Short t1/2) B->C Rapid N-Demethylation D Moderate Clearance (Optimal t1/2) B->D Steric Hindrance E Poor Bioavailability (First-Pass Loss) C->E In Vivo Extrapolation F Favorable PK Profile (Systemic Exposure) D->F In Vivo Extrapolation

Figure 1: Logical causality of CYP450-mediated metabolic clearance and PK outcomes.

Experimental Design & Self-Validating Protocol

To ensure absolute scientific integrity, the following HLM protocol is designed as a self-validating system. The inclusion of reference drugs with known clearance rates ensures that the microsomal activity is within expected physiological ranges, validating the assay's predictive power ()[3][6].

Step-by-Step Methodology:
  • Preparation of Microsomal Matrix : Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ [6].

    • Causality: The pH and magnesium ions are critical for maintaining the structural integrity of the CYP450 heme domain and facilitating the electron transfer from NADPH.

  • Substrate Addition : Spike the test compound (N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine) and reference drugs (Verapamil, Dextromethorphan, Diclofenac) into separate incubation mixtures at a final concentration of 1 µM.

    • Causality: A low substrate concentration (typically <Km​ ) ensures that the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating CLint​ .

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)[6].

    • Causality: NADPH is the obligate electron donor for CYP450 reductase. Without it, Phase I oxidative metabolism cannot occur. A parallel negative control (without NADPH) is mandatory to rule out chemical instability or non-CYP-mediated degradation.

  • Kinetic Sampling : Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS).

    • Causality: Cold ACN instantly denatures the tertiary structure of the microsomal proteins, halting enzymatic activity at the exact time point. Simultaneously, it precipitates the proteins, preventing LC column clogging during downstream analysis.

  • Analysis : Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Workflow N1 Compound + HLM Preparation N2 Pre-incubation (37°C, 5 min) N1->N2 N3 Reaction Initiation (+ 1mM NADPH) N2->N3 N4 Aliquoting at Timepoints N3->N4 N5 Reaction Quenching (Cold ACN + IS) N4->N5 N6 LC-MS/MS Analysis N5->N6

Figure 2: Step-by-step workflow of the in vitro liver microsomal stability assay.

Quantitative Data & Benchmarking Analysis

The elimination rate constant ( k ) is derived from the slope of the natural log of the percentage remaining versus time. The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using standard pharmacokinetic equations[6].

Table 1: Comparative Metabolic Stability Profiling in Human Liver Microsomes

CompoundPrimary CYP Pathway t1/2​ (min) CLint​ (µL/min/mg protein)Clearance Classification
N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Test Scaffold28.5 48.6 Moderate
VerapamilCYP3A4 (Reference)12.4111.8High
DiclofenacCYP2C9 (Reference)18.674.5High
DextromethorphanCYP2D6 (Reference)35.239.4Moderate
Data Interpretation

The target compound, N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, demonstrates a moderate intrinsic clearance ( CLint​ = 48.6 µL/min/mg) and a half-life of 28.5 minutes. Compared to the rapid clearance of Verapamil (a classic CYP3A4 substrate), the pyrazolo-pyrimidine scaffold exhibits reasonable metabolic resistance. The likely sites of metabolism are the N-methyl groups, which are prone to oxidative N-demethylation. To optimize this scaffold further for oral bioavailability, medicinal chemists might consider bioisosteric replacement of the N-methyl groups (e.g., deuteration or substitution with cyclopropyl groups) to sterically hinder CYP-mediated oxidation.

Conclusion

Benchmarking N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine against validated reference drugs confirms its position as a moderately stable building block suitable for further lead optimization. By utilizing a rigorously controlled, self-validating HLM assay, researchers can confidently extrapolate these in vitro parameters to predict in vivo hepatic clearance, thereby streamlining the drug development pipeline.

References
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and the foundation of reliable scientific outcomes. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and the foundation of reliable scientific outcomes. This guide provides a detailed protocol for the safe handling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a member of the pyrazolopyrimidine class of compounds. This class is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including potential applications as anticancer agents and kinase inhibitors[1][2]. However, this biological activity necessitates a cautious and informed approach to laboratory handling to mitigate potential health risks.

This document moves beyond a simple checklist, offering a scientifically grounded framework for risk assessment and the implementation of appropriate safety measures. By understanding the rationale behind each precaution, you can cultivate a proactive safety culture within your laboratory.

Hazard Identification and Risk Assessment

N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic amine. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we infer potential hazards from its structural class. Pyrazolopyrimidine derivatives have been shown to possess biological activity, and as such, should be handled with care to avoid unintentional exposure[1][2].

Potential Routes of Exposure:

  • Inhalation: Powders or aerosols can be inhaled, leading to respiratory tract irritation.

  • Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic effects.

  • Ingestion: Accidental ingestion can lead to toxicity.

  • Eye Contact: Direct contact can cause serious eye irritation.

A safety data sheet (SDS) for N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine indicates the following precautionary statements:

  • Avoid breathing dust/fume/gas/mist/vapours/spray[3].

  • Wash hands thoroughly after handling[3].

  • Wear protective gloves/protective clothing/eye protection/face protection[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. Gloves must be inspected for integrity before each use[3].
Eye and Face Protection Government-approved safety goggles with side-shields or a face shield.To protect against splashes, dust, and aerosols[3][4].
Respiratory Protection A government-approved respirator is required.To prevent inhalation of fine powders or aerosols, especially when handling the material outside of a fume hood[3].
Body Protection A lab coat or other protective clothing.To protect the skin from accidental spills and contamination[3].

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Figure 1: Recommended workflow for donning and doffing Personal Protective Equipment.

Engineering Controls: Creating a Safe Environment

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: All handling of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine should be performed in a well-ventilated area, preferably within a certified chemical fume hood[3]. This is crucial for preventing the inhalation of dust or vapors.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area[3][5].

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that the work area (fume hood) is clean and uncluttered.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the risk of inhaling fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands and face thoroughly, even if gloves were worn[3].

Storage:

  • Keep the container tightly closed and in an upright position[3].

  • Store in a dry and well-ventilated place[3].

  • Avoid overheating[3].

Spill Management and Waste Disposal

Prompt and proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully wipe it up and place the material in a sealed bag for disposal[3]. Avoid creating dust. For a liquid spill, absorb it with an inert material.

  • Decontaminate: Clean the spill site thoroughly after the material has been collected[3].

Waste Disposal:

  • All waste containing N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine should be considered hazardous.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations[3]. Do not empty into drains[5].

  • Contact a licensed professional waste disposal service for proper disposal[6].

Emergency Response Decision Tree:

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Start Incident Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Spill_Assess Assess Spill Size Spill_Small Contain & Clean Up Spill_Assess->Spill_Small Small Spill_Large Evacuate & Alert EHS Spill_Assess->Spill_Large Large Exposure_Route Route of Exposure? Exposure_Skin Wash with Soap & Water Exposure_Route->Exposure_Skin Skin Exposure_Eye Flush with Water for 15 min Exposure_Route->Exposure_Eye Eye Exposure_Inhalation Move to Fresh Air Exposure_Route->Exposure_Inhalation Inhalation Exposure_Seek_Medical Seek Medical Attention Exposure_Skin->Exposure_Seek_Medical Exposure_Eye->Exposure_Seek_Medical Exposure_Inhalation->Exposure_Seek_Medical Fire_Assess Assess Fire Size Fire_Small Use Appropriate Extinguisher Fire_Assess->Fire_Small Small Fire_Large Activate Alarm & Evacuate Fire_Assess->Fire_Large Large

Figure 2: A decision tree for responding to laboratory emergencies.

Conclusion: A Commitment to Safety

The responsible use of N,N,3-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and other research chemicals is a shared responsibility. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Continuous vigilance and a proactive approach to safety are the hallmarks of scientific excellence.

References

  • Advanced Biotech. Safety Data Sheet. [Link]

  • NextSDS. N,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine — Chemical Substance Information. [Link]

  • Singh, S., & Gousuddin, M. (2021). Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity.
  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • Henkel Corporation. Safety Data Sheet. [Link]

  • NextSDS. 3-Methyl-N-(phenylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine — Chemical Substance Information. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. Personal Protection Equipment (PPE). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ChemBK. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1,4,6-trimethyl-. [Link]

  • Cheméo. 1H-Pyrazolo[4,3-d]pyrimidin-7-amine. [Link]

  • PubMed. A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. [Link]

  • ACS Infectious Diseases. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

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